molecular formula C14H29NO2 B8511809 4-(2-Tetrahydropyranyloxy)nonylamine CAS No. 54460-22-9

4-(2-Tetrahydropyranyloxy)nonylamine

Cat. No. B8511809
CAS RN: 54460-22-9
M. Wt: 243.39 g/mol
InChI Key: WVMMFYVUKHYNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989749

Procedure details

To a stirred suspension of 4-(2-tetrahydropyranyloxy)-nonylamine (4.8 g., 0.02 mole) in water (75 ml.) is added just enough 10% hydrochloric acid to effect solution. Then potassium cyanate (1.62 g., 0.02 mole) is added and the reaction is heated gently on the steam bath for one hour, during which time an oil separates. The reaction mixture is cooled and extracted with ether (2 × 75 ml.). The ether is dried over sodium sulfate then concentrated in vacuo to give 4-hydroxynonylurea as a residual oil. The 4-hydroxynonylurea is taken up in pyridine (20 ml.) and acetic anhydride (2.0 g., 0.02 mole) is added. The reaction is stirred eight hours at room temperature then poured into water (100 ml.), and extracted with ether (2 × 100 ml.). The ether is washed with 5% hydrochloric acid, brine, and dried over sodium sulfate. Removal of the solvent in vacuo affords the subject compound as a residual oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][NH2:12].Cl.[O-:19][C:20]#[N:21].[K+]>O>[OH:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][NH:12][C:20]([NH2:21])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
O1C(CCCC1)OC(CCCN)CCCCC
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.62 g
Type
reactant
Smiles
[O-]C#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated gently on the steam bath for one hour, during which time an oil separates
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 × 75 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(CCCNC(=O)N)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.